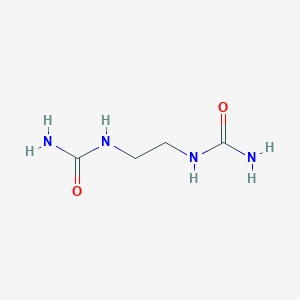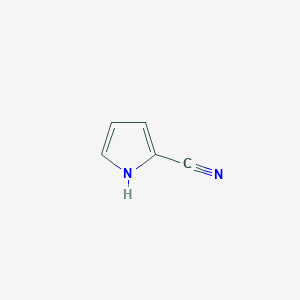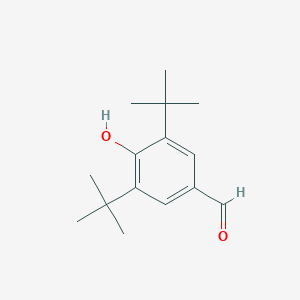![molecular formula C15H20O2 B156103 (1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol CAS No. 1618-84-4](/img/structure/B156103.png)
(1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Dihydrolindenenol: is a chemical compound with the molecular formula C₁₅H₂₄O. It is a naturally occurring sesquiterpene alcohol found in various plant species. This compound is known for its unique structure, which includes a cyclopropane ring fused to an indene moiety, making it an interesting subject for chemical research and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol typically involves the cyclization of a suitable precursor. One common method is the acid-catalyzed cyclization of a farnesyl alcohol derivative. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, this compound can be produced through the extraction of natural sources followed by purification. The extraction process involves the use of organic solvents to isolate the compound from plant materials. The crude extract is then subjected to chromatographic techniques to obtain pure this compound.
化学反応の分析
Types of Reactions: Beta-Dihydrolindenenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Beta-Dihydrolindenenol can participate in substitution reactions, particularly at the hydroxyl group, to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of beta-Dihydrolindenone.
Reduction: Formation of dihydro-(1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol.
Substitution: Formation of (1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol esters or ethers.
科学的研究の応用
Beta-Dihydrolindenenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a model compound for studying cyclopropane ring chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: Beta-Dihydrolindenenol is used in the fragrance industry due to its pleasant aroma and in the synthesis of flavoring agents.
作用機序
The mechanism of action of (1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes involved in inflammatory processes, thereby exerting its anti-inflammatory effects. Additionally, it can interact with microbial cell membranes, leading to antimicrobial activity. The exact molecular targets and pathways are still under investigation, but it is believed that this compound affects multiple signaling pathways to exert its effects.
類似化合物との比較
Alpha-Dihydrolindenenol: Similar structure but differs in the position of the hydroxyl group.
Gamma-Dihydrolindenenol: Another isomer with a different arrangement of the cyclopropane ring.
Beta-Dihydrolindenone: The oxidized form of (1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol.
Uniqueness: Beta-Dihydrolindenenol is unique due to its specific cyclopropane-indene structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
1618-84-4 |
|---|---|
分子式 |
C15H20O2 |
分子量 |
232.32 g/mol |
IUPAC名 |
(1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol |
InChI |
InChI=1S/C15H20O2/c1-7-6-17-11-5-15(3)10-4-9(10)8(2)13(15)14(16)12(7)11/h6,8-10,13-14,16H,4-5H2,1-3H3/t8-,9+,10+,13+,14-,15-/m0/s1 |
InChIキー |
KOUSZLSRRSPESN-ZKNHQXDVSA-N |
SMILES |
CC1C2CC2C3(C1C(C4=C(C3)OC=C4C)O)C |
異性体SMILES |
C[C@H]1[C@H]2C[C@H]2[C@]3([C@H]1[C@H](C4=C(C3)OC=C4C)O)C |
正規SMILES |
CC1C2CC2C3(C1C(C4=C(C3)OC=C4C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(4aR,8aR)-1,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydropyrazino[2,3-b]pyrazine](/img/structure/B156034.png)

![N-[5-[[4-(Dimethylamino)phenyl]methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide](/img/structure/B156040.png)





